molecular formula C22H14ClNO2S B2616594 3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid CAS No. 477867-87-1

3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid

Cat. No.: B2616594
CAS No.: 477867-87-1
M. Wt: 391.87
InChI Key: XRMHHPBUOZINSS-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid (CAS: 477867-89-3) is a quinoline derivative characterized by a 4-chlorophenylsulfanyl group at position 3, a phenyl group at position 2, and a carboxylic acid moiety at position 4 of the quinoline core . Its molecular formula is C23H16ClNO3S, with a molar mass of 421.9 g/mol. The sulfanyl (S–) linkage and chlorine substitution likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO2S/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMHHPBUOZINSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2SC4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the phenyl and 4-chlorophenylsulfanyl groups through various substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines, using reagents like hydrogen gas with a palladium catalyst.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents under specific conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted quinoline derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Quinolinecarboxylic acid derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinolinecarboxylic Acid Derivatives
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Biological Activity/Notes Evidence Source
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid - 3: 4-Cl-C6H4S–
- 2: Phenyl
C23H16ClNO3S 421.9 Sulfanyl group enhances lipophilicity; Cl may improve stability. Not explicitly reported, but structural analogs show anticancer potential.
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid - 3: 4-OCH3-C6H4S–
- 2: 4-Cl-C6H4
C23H16ClNO4S 437.9 Methoxy group increases electron density; may enhance solubility. No direct activity data, but OCH3 often improves bioavailability.
NSC 368390 (DuP-785) - 2: 2'-F-biphenyl-4-yl
- 3: CH3
- 6: F
C23H16F2NO3Na 421.4 (sodium salt) Fluorine enhances metabolic stability; sodium salt improves water solubility. Potent antitumor activity against colon, breast, and lung carcinomas.
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid - 8: Cl
- 2: 4-CH3-C6H4
C17H12ClNO2 297.7 Methyl group may reduce steric hindrance; Cl at position 8 alters binding. Research chemical; solubility in DMSO/chloroform.
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid - 6: Cl
- 2: CF3-C6H4-furan
C21H11ClF3NO3 417.8 Trifluoromethyl group increases electron withdrawal; furan enhances π-stacking. No activity data; CF3 often boosts receptor affinity.

Key Research Findings and Trends

Anticancer Activity: NSC 368390 (a sodium salt derivative) demonstrated >90% inhibition of human tumor xenografts (e.g., colon, breast) at 20–40 mg/kg doses . This highlights the importance of water-soluble formulations (e.g., sodium salts) for bioavailability.

Substituent Impact :

  • Electron-Withdrawing Groups (Cl, CF3) : Enhance stability and receptor binding but may reduce solubility. For example, trifluoromethyl in ’s compound likely improves metabolic resistance.
  • Electron-Donating Groups (OCH3) : Increase solubility and bioavailability, as seen in ’s methoxy analog.

Spatial and Positional Effects: The position of chlorine (e.g., 8-Cl in vs. 4-Cl in the target compound) alters steric and electronic interactions with biological targets. Sulfanyl vs.

Biological Activity

3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid, a compound with the CAS number 477867-87-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, cholinesterase inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a chlorophenyl sulfanyl group and a carboxylic acid moiety. Its molecular formula is C22H14ClNO2SC_{22}H_{14}ClNO_2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The structural formula can be represented as follows:

Structure 3 4 Chlorophenyl sulfanyl 2 phenyl 4 quinolinecarboxylic acid\text{Structure }\text{3 4 Chlorophenyl sulfanyl 2 phenyl 4 quinolinecarboxylic acid}

Anticancer Activity

Research has indicated that derivatives of quinolinecarboxylic acids exhibit significant anticancer properties. A study highlighted that certain carboxylic acid analogs in the 2-phenyl-4-quinolone series displayed notable in vitro anticancer activity. Specifically, compounds with specific substitutions on the phenyl group showed varying levels of cytotoxicity against cancer cell lines. For instance:

  • 3'-Fluoro-6-methoxy-2-phenyl-4-quinolone-3-carboxylic acid demonstrated the highest cytotoxic activity among tested derivatives, suggesting a promising lead for further development .

The mechanism of action for these compounds is believed to involve tubulin binding, similar to established antimitotic agents like taxol and navelbine .

Cholinesterase Inhibition

Another area of interest is the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play critical roles in neurotransmission. Inhibiting these enzymes can enhance acetylcholine levels in the brain, providing therapeutic benefits for conditions like Alzheimer's disease (AD).

Recent reviews have emphasized the importance of heterocyclic compounds in developing effective AChE and BChE inhibitors. The structure–activity relationship (SAR) studies indicate that modifications to the quinoline scaffold can significantly affect inhibitory potency against these enzymes .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerCytotoxicity through tubulin binding
Cholinesterase InhibitionInhibition of AChE and BChE to increase acetylcholine levels

Study on Anticancer Activity

In a preliminary screening conducted on various 2-phenyl-4-quinolone derivatives, it was found that substitution patterns significantly influenced anticancer activity. Compounds with electron-withdrawing groups like fluorine showed enhanced cytotoxicity compared to those with chlorine or methoxy groups. This suggests that further exploration into the substitution effects on 3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid could yield more potent anticancer agents .

Review on Cholinesterase Inhibitors

A comprehensive review has documented various heterocyclic compounds' roles in developing AChE and BChE inhibitors over the past decade. The findings suggest that compounds similar to 3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid may hold promise for treating AD by modulating cholinergic transmission .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[(4-chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid?

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acid derivatives. For this compound, a modified approach involves:

  • Step 1 : Condensation of 4-chlorothiophenol with a pre-synthesized 2-phenylquinoline-4-carboxylic acid intermediate under nucleophilic aromatic substitution conditions.
  • Step 2 : Use of catalysts like CuI or Pd(PPh₃)₄ to facilitate sulfur insertion at the 3-position .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and verification by 1H^1H-NMR and LC-MS .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation.
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software ) resolves stereochemistry and packing motifs.
  • Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.4% .

Basic: How can computational methods predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential (ESP), and Fukui indices for nucleophilic/electrophilic sites .
  • Multiwfn Software : Visualize electron localization function (ELF) and Laplacian of electron density (2ρ\nabla^2 \rho) to map reactive regions .
  • AutoDock4 : Perform molecular docking to assess binding affinities with biological targets (e.g., enzymes) .

Advanced: How can enantiomeric impurities in the sulfanyl group be resolved?

  • Chiral Chromatography : Use a Chiralpak IA column with ethanol/n-hexane (30:70) to separate R/S enantiomers.
  • Dynamic Kinetic Resolution (DKR) : Apply Pd-catalyzed asymmetric thiolation to favor a single enantiomer during synthesis .
  • Circular Dichroism (CD) : Confirm enantiopurity post-separation .

Advanced: What strategies address contradictions in DFT-predicted vs. experimental electronic properties?

  • Functional Selection : Compare B3LYP (hybrid-GGA) vs. M06-2X (meta-GGA) results. B3LYP often underestimates excitation energies, while M06-2X better captures dispersion forces .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to mimic experimental solvent environments .
  • Benchmarking : Validate against experimental UV-Vis and cyclic voltammetry data .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity?

  • Target Selection : Dock the compound into Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) using AutoDock4 with Lamarckian genetic algorithms .
  • Analog Synthesis : Vary the sulfanyl substituent (e.g., 4-F, 4-Br) and assess MIC values against bacterial strains.
  • Data Analysis : Use IC50_{50} curves and molecular dynamics (MD) simulations to correlate substituent effects with binding stability .

Advanced: What crystallographic challenges arise during structure determination?

  • Disorder Modeling : Resolve rotational disorder in the phenyl ring using SHELXL refinement with PART instructions .
  • Twinned Data : Apply the Hooft parameter method in SHELXE for twinned crystals .
  • Thermal Motion : Anisotropic displacement parameters (ADPs) for non-H atoms improve R-factor accuracy (<5%) .

Advanced: How to optimize reaction yields when scaling up synthesis?

  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h (100°C, 300W) while maintaining >85% yield .
  • Flow Chemistry : Continuous flow systems with immobilized Pd catalysts minimize side reactions (e.g., desulfurization) .
  • In Situ Monitoring : Use FT-IR probes to track thiolate intermediate formation and adjust reagent stoichiometry .

Advanced: How does the sulfanyl group influence electron distribution in the quinoline core?

  • Charge Transfer Analysis : Multiwfn reveals the sulfanyl group donates electron density to the quinoline ring via resonance, lowering the LUMO by ~0.8 eV .
  • AIM Topology : Bond critical points (BCPs) between S and C3 show covalent character (electron density >0.25 e/Å3^3) .
  • ESP Maps : Negative potential regions near the carboxylic acid enhance hydrogen-bonding with biological targets .

Advanced: What are the pitfalls in interpreting biological activity data?

  • Aggregation Artifacts : Use dynamic light scattering (DLS) to confirm monomeric dispersion in assay buffers.
  • Cytotoxicity Controls : Test against HEK-293 cells to distinguish target-specific effects from general toxicity .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation pathways .

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